molecular formula C21H22O4 B3983746 diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate

diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate

Cat. No.: B3983746
M. Wt: 338.4 g/mol
InChI Key: FSKSQJITDFTKST-UHFFFAOYSA-N
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Description

Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C21H22O4 It is a cyclopropane derivative featuring two phenyl groups and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl fumarate with diphenyldiazomethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the cyclopropane ring and the ester functional groups. These features can affect the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Diethyl 2-(4-chlorophenyl)-1,1-cyclopropanedicarboxylate
  • Methyl 2,2-diphenyl-1-(trimethylsilyl)cyclopropanecarboxylate
  • Ethyl 2-benzyl-1-cyclopropanecarboxylate

Comparison: Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate is unique due to the presence of two phenyl groups and two ester functional groups on the cyclopropane ring This structural arrangement imparts distinct chemical and physical properties, making it different from other cyclopropane derivatives

Properties

IUPAC Name

diethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-3-24-19(22)17-18(20(23)25-4-2)21(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSQJITDFTKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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